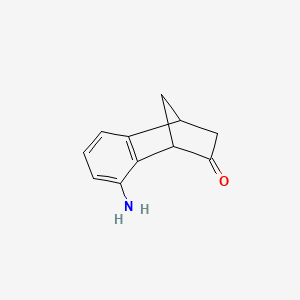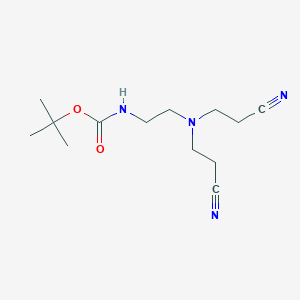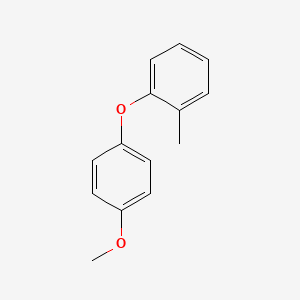
3-Cyclohexene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1,2-diol: is an organic compound with the molecular formula C6H10O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dihydroxylation of Cyclohexene: One common method for preparing 3-Cyclohexene-1,2-diol is the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs in an aqueous medium and results in the formation of the diol.
Hydrolysis of Cyclohexene Oxide: Another method involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of cyclohexene oxide due to its efficiency and scalability. The reaction is typically carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Cyclohexene-1,2-diol can undergo oxidation reactions to form various products, including cyclohexane-1,2-dione and other oxygenated compounds.
Reduction: The compound can be reduced to form cyclohexane-1,2-diol.
Substitution: It can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-diol.
Reduction: Cyclohexane-1,2-diol.
Substitution: Halogenated cyclohexene derivatives, among others.
Applications De Recherche Scientifique
Chemistry: 3-Cyclohexene-1,2-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities and interactions with enzymes and other biomolecules. It may serve as a model compound for studying diol-containing molecules in biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds. In reduction reactions, the hydroxyl groups can be reduced to form alcohols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2-diol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1,2-diol.
Cyclohexene oxide: An epoxide that can be hydrolyzed to form this compound.
Cyclohexane-1,2-dione: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in various chemical processes.
Propriétés
Numéro CAS |
34780-00-2 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2 |
Clé InChI |
GRRYTPLUXFDFCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
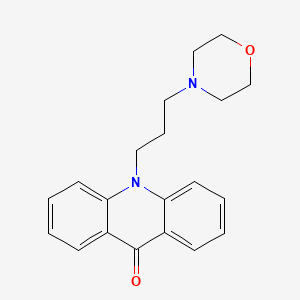
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
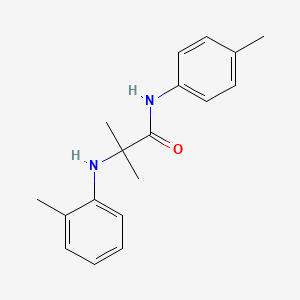
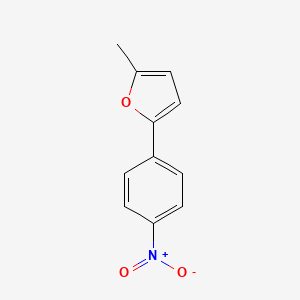
![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
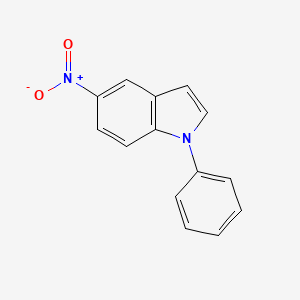
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
